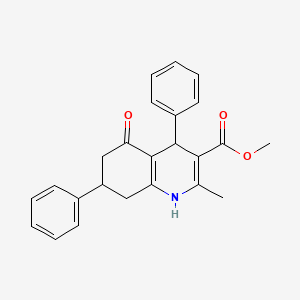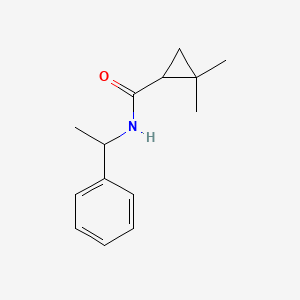
2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide, also known as DPC or DPC 423, is a chemical compound that has been studied for its potential use in scientific research. This compound is classified as a cyclopropanecarboxamide, which is a type of organic compound that contains a cyclopropane ring and an amide group. DPC has been found to have a variety of biochemical and physiological effects, which make it a promising compound for research purposes.
作用机制
The mechanism of action of 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is involved in the regulation of calcium ion channels, which play a critical role in neuronal function. By modulating the activity of the sigma-1 receptor, 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide may be able to alter calcium ion channel activity, which could have a variety of physiological effects.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide has been found to have a variety of biochemical and physiological effects, including the modulation of calcium ion channel activity, the inhibition of glutamate release, and the activation of the Akt signaling pathway. These effects may be responsible for the compound's potential therapeutic effects in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide has several advantages as a research compound, including its high affinity for the sigma-1 receptor and its potential therapeutic effects in the treatment of neurodegenerative diseases. However, there are also several limitations to its use in lab experiments, including its complex synthesis process and the need for specialized equipment and expertise.
未来方向
There are several future directions for research on 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide, including the investigation of its potential therapeutic effects in the treatment of neurodegenerative diseases, the development of more efficient synthesis methods, and the exploration of its effects on other physiological processes, such as pain perception and mood regulation. Additionally, further studies are needed to fully understand the mechanism of action of 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide and its potential interactions with other compounds.
合成方法
The synthesis of 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide involves several steps, including the reaction of cyclopropanecarboxylic acid with 1-phenylethylamine to form an amide intermediate. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride to form the final product, 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide. The synthesis of 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide is a complex process that requires specialized equipment and expertise.
科学研究应用
2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide has also been found to have potential therapeutic effects in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2,2-dimethyl-N-(1-phenylethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10(11-7-5-4-6-8-11)15-13(16)12-9-14(12,2)3/h4-8,10,12H,9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZNHQPOEMNFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




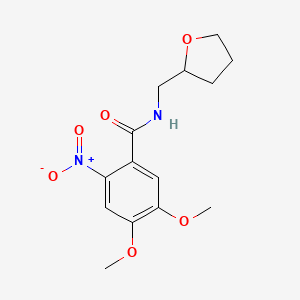
![3-chloro-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5101265.png)
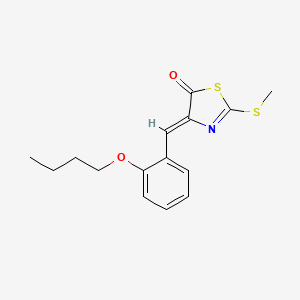
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl methanesulfonate](/img/structure/B5101268.png)
![5-{3-[(4-chlorobenzyl)oxy]benzylidene}-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5101295.png)
![4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B5101299.png)
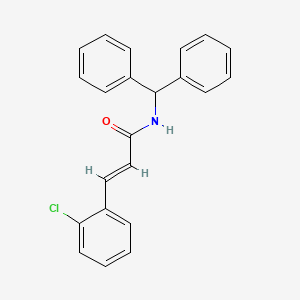

![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5101317.png)
![(4-methoxy-3-biphenylyl)[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amine](/img/structure/B5101341.png)
